5-乙氧基-2-甲基-苯并呋喃-3-羧酸

描述

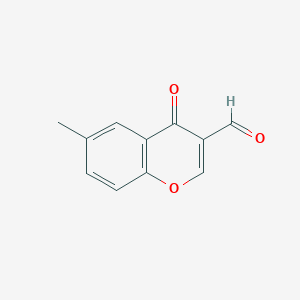

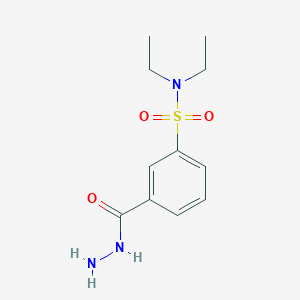

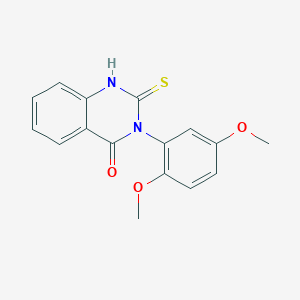

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a chemical compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in pharmaceutical chemistry. The compound is structurally related to other benzofuran derivatives that have been synthesized and characterized for various purposes, including antimicrobial activity.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored in several studies. For instance, a synthetic approach to create a furano(2',3':7,8)-2-methylisoflavone involved the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate, followed by hydrolysis and decarboxylation to yield the final product . Although this synthesis does not directly pertain to 5-ethoxy-2-methyl-benzofuran-3-carboxylic acid, it provides insight into the methods that could potentially be adapted for its synthesis, such as the use of ethyl bromomalonate and subsequent hydrolysis and decarboxylation steps.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy. In one study, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were characterized using (1)H-NMR, and for some compounds, X-ray crystallography was employed to determine their structure . These techniques are crucial for confirming the molecular structure of synthesized compounds, including the placement of ethoxy and methyl groups on the benzofuran ring.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including rearrangements. A study reported the second-order Beckmann rearrangement of 3-ethoxycarbonyl-2-methyl-4,5-dioxonaphtho[1,2-b]furan 5-monoximes in the presence of benzenesulfonyl chloride in an alkaline medium, leading to the formation of furan and pyrrole carboxylic acids . This demonstrates the reactivity of the ethoxycarbonyl group in benzofuran derivatives under certain conditions, which could be relevant for the chemical behavior of 5-ethoxy-2-methyl-benzofuran-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their functional groups and molecular structure. For example, the introduction of methoxy and ethoxy groups can affect the solubility, boiling point, and reactivity of these compounds. The antimicrobial activity of certain benzofuran derivatives has been tested, indicating that these compounds can interact with biological systems, which is an important aspect of their chemical properties . The specific properties of 5-ethoxy-2-methyl-benzofuran-3-carboxylic acid would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.

科学研究应用

抗菌活性

研究已经探讨了5-乙氧基-2-甲基-苯并呋喃-3-羧酸衍生物的抗菌潜力。例如,Krawiecka等人(2012年)合成了各种衍生物,并对它们进行了抗革兰氏阳性球菌、革兰氏阴性杆菌和酵母菌的抗菌活性测试(Krawiecka et al., 2012)。

衍生物的合成和表征

研究集中在合成和表征5-乙氧基-2-甲基-苯并呋喃-3-羧酸的各种衍生物上。Gao等人(2011年)描述了新型含亚甲二氧基基团的衍生物的合成(Gao et al., 2011)。Luo等人(2005年)使用从丙酮酸衍生的5-羟基-3-甲基-3H-苯并呋喃-2-酮作为合成四氢呋喃苯并呋喃和二氢甲苯并二氧杂环己烯的起始物料(Luo et al., 2005)。

抗病毒活性

在抗病毒研究中,Mubarak等人(2007年)合成了新的苯并呋喃衍生物,并测试了它们体外的抗HIV-1和HIV-2活性(Mubarak et al., 2007)。

反应途径和能量学

Pacheco等人(2015年)研究了涉及5-乙氧基-2-甲基-苯并呋喃-3-羧酸衍生物的Diels–Alder和脱水芳构化反应的反应途径和能量学,用于生产生物基对苯二甲酸前体(Pacheco et al., 2015)。

抑制活性

Ohemeng等人(1994年)的研究调查了苯并呋喃羟肟酸的合成,评估了它们对5-脂氧合酶的抑制活性,并发现它们是有效的抑制剂(Ohemeng et al., 1994)。

抗胆碱酯酶作用

Luo等人(2005年)评估了从5-乙氧基-2-甲基-苯并呋喃-3-羧酸衍生的新型碳酸酯对人类酶的抗胆碱酯酶作用,显示出显著的抑制剂活性(Luo et al., 2005)。

属性

IUPAC Name |

5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)11(12(13)14)7(2)16-10/h4-6H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTADZSZNVASNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351739 | |

| Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300673-97-6 | |

| Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid (E1) into chitosan nanofibers impact their antibiofilm properties against Pseudomonas aeruginosa?

A1: The research by [] investigated the use of E1 to chemically modify plasma-treated chitosan (PCh). These modified PCh-E1 materials were then used to create electrospun nanofibers. When tested against P. aeruginosa, a common biofilm-forming bacterium, the PCh-E1 nanofibers demonstrated superior antibiofilm activity compared to unmodified PCh nanofibers. This enhanced activity was observed through Quartz Crystal Microbalance (QCM) measurements, which revealed a significantly lower mass increase and a smaller negative frequency shift on QCM electrodes coated with PVA/PCh-E1 nanofibers compared to those coated with PVA/PCh nanofibers. These findings suggest that E1 plays a crucial role in reducing biofilm formation on the modified chitosan nanofibers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)